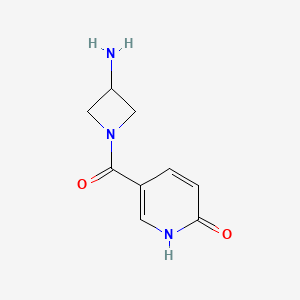

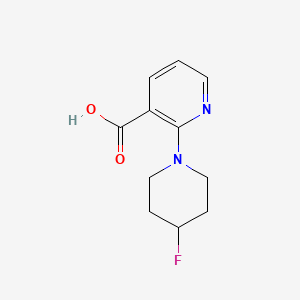

2-(4-Fluoropiperidin-1-yl)nicotinic acid

Overview

Description

“2-(4-Fluoropiperidin-1-yl)nicotinic acid” is a chemical compound with the molecular formula C11H13FN2O2 and a molecular weight of 224.23 g/mol .

Synthesis Analysis

While specific synthesis methods for “2-(4-Fluoropiperidin-1-yl)nicotinic acid” were not found, there are related studies on the synthesis of nicotinic acid derivatives. For instance, a series of 2-substituted phenyl derivatives of nicotinic acid were synthesized and evaluated for their analgesic and anti-inflammatory activities . Another study discussed the preparation process for 2-Chloronicotinic acid .Scientific Research Applications

Synthesis of Piperidine Derivatives

2-(4-Fluoropiperidin-1-yl)nicotinic acid: is a valuable precursor in synthesizing a wide range of piperidine derivatives. These derivatives are crucial in designing drugs and are present in more than twenty classes of pharmaceuticals . The compound’s structure allows for intra- and intermolecular reactions that lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, expanding the repertoire of synthetic medicinal chemistry.

Pharmacological Applications

The piperidine moiety of 2-(4-Fluoropiperidin-1-yl)nicotinic acid plays a significant role in the pharmaceutical industry. Piperidine derivatives have been identified in various pharmacological applications, including the discovery and biological evaluation of potential drugs . This compound can be used to synthesize biologically active piperidines that contribute to the development of new therapeutic agents.

Anti-inflammatory and Analgesic Agents

Nicotinic acid derivatives, including 2-(4-Fluoropiperidin-1-yl)nicotinic acid , have shown efficacy in treating inflammatory conditions. Some derivatives have been synthesized with anti-inflammatory and analgesic properties, providing excellent results and enabling their use within this class of drugs . This highlights the compound’s potential in developing new anti-inflammatory and pain-relief medications.

Cardiovascular Disease Treatment

Nicotinic acid and its derivatives have been long recognized for their ability to influence lipoprotein and blood lipid levels2-(4-Fluoropiperidin-1-yl)nicotinic acid could be utilized in designing novel drugs that act via the niacin receptor, potentially offering new therapeutic options in treating dyslipidemia and preventing cardiovascular diseases .

Neurodegenerative Disease Research

Research has indicated that certain nicotinic acid derivatives may be effective against Alzheimer’s disease. As such, 2-(4-Fluoropiperidin-1-yl)nicotinic acid could serve as a starting point for developing compounds that target neurodegenerative diseases, offering hope for new treatments .

Kidney Disease Management

Nicotinic acid derivatives have also been implicated in the management of kidney diseases. The biochemical pathways influenced by these compounds, including 2-(4-Fluoropiperidin-1-yl)nicotinic acid , could lead to improved treatments for various renal conditions .

Spectroscopic Studies

The compound’s unique structure makes it suitable for spectroscopic studies, which are essential in understanding the interaction of drugs at the molecular level. Such studies can provide insights into the compound’s behavior in biological systems and its potential interactions with other molecules .

Drug Design and Discovery

Finally, 2-(4-Fluoropiperidin-1-yl)nicotinic acid is an important scaffold in drug discovery. Its structural features allow for the exploration of novel drug candidates with specific targeting mechanisms, contributing to the advancement of personalized medicine .

Mechanism of Action

Target of action

Niacin primarily targets the Niacin Receptors (NIACR), which are G protein-coupled receptors expressed in adipose tissue and immune cells .

Mode of action

Upon binding to its receptors, niacin triggers a series of intracellular reactions, leading to the inhibition of lipolysis (the breakdown of fats) and the release of prostaglandins, which have vasodilatory effects .

Biochemical pathways

Niacin is involved in various biochemical pathways as a precursor of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial coenzymes in redox reactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of niacin are well-studied. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It is metabolized in the liver and excreted through urine .

Result of action

The molecular and cellular effects of niacin’s action include improved lipid profiles (lowering of triglycerides and LDL cholesterol, and increase in HDL cholesterol), and potential anti-inflammatory and antioxidant effects .

Action environment

The action, efficacy, and stability of niacin can be influenced by various factors, including the individual’s overall health, diet, and the presence of other medications .

properties

IUPAC Name |

2-(4-fluoropiperidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c12-8-3-6-14(7-4-8)10-9(11(15)16)2-1-5-13-10/h1-2,5,8H,3-4,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQCNRXTTBZLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1F)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluoropiperidin-1-yl)nicotinic acid | |

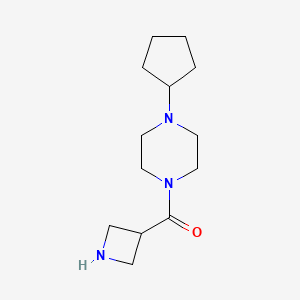

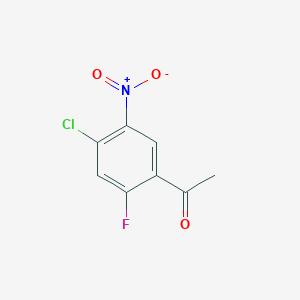

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxylic acid](/img/structure/B1489145.png)

![2-[(3-Aminoazetidin-1-yl)methyl]-4-chlorophenol](/img/structure/B1489156.png)